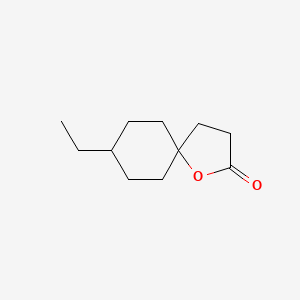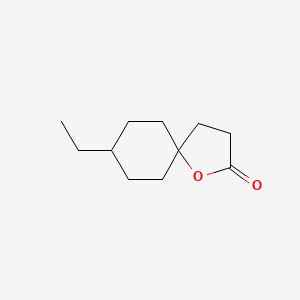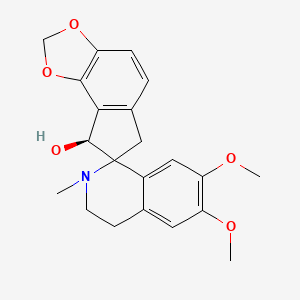
Dihydroparfumidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroparfumidine is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydroparfumidine can be synthesized through several methods, including multi-component reactions and green synthetic methodologies. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction can be catalyzed by various catalysts, such as Lewis acids, silica-supported solid acids, and heterogeneous catalysts like Montmorillonite-KSF .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of scalable and cost-effective methods. The Biginelli reaction, for instance, can be optimized for large-scale production by using solvent-free conditions and recyclable catalysts. This not only improves the yield but also reduces the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroparfumidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines. These products have significant applications in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
Dihydroparfumidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a calcium channel blocker and antihypertensive agent.
Industry: It is used in the development of agrochemicals and other industrial products
Wirkmechanismus
Dihydroparfumidine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. The compound’s mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which in turn reduces muscle contraction and promotes relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
Uniqueness
Dihydroparfumidine stands out due to its unique structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and its diverse biological activities make it a valuable compound in both research and industrial applications .
Eigenschaften
| 24181-77-9 | |
Molekularformel |
C21H23NO5 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(8'S)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-8'-ol |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-12-8-16(24-2)17(25-3)9-14(12)21(22)10-13-4-5-15-19(27-11-26-15)18(13)20(21)23/h4-5,8-9,20,23H,6-7,10-11H2,1-3H3/t20-,21?/m0/s1 |
InChI-Schlüssel |
QDNMFIYGVRUVCE-BGERDNNASA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C([C@@H]3O)C5=C(C=C4)OCO5)OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




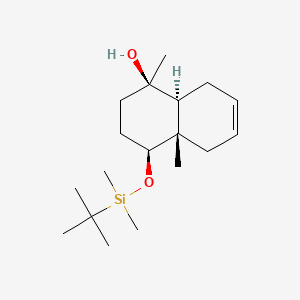
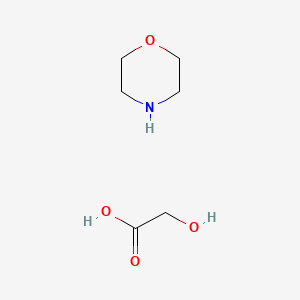
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)

